molecular formula C24H19F2N7O2 B2500549 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide CAS No. 1172405-72-9

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide

Cat. No. B2500549
CAS RN: 1172405-72-9
M. Wt: 475.46
InChI Key: VCOYCUJSJINQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as the pyrazolo[3,4-d]pyrimidin-4-one core, which is a common scaffold in medicinal chemistry, often associated with anticancer and antimicrobial properties as seen in similar compounds .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one was achieved through hydrolysis, acylation, and subsequent reactions with various amines . Similarly, the synthesis of related pyrazolo[1,5-a]pyrimidines involved the preparation of a common iodinated intermediate followed by Sonogashira coupling reactions . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route, selection of appropriate reagents, and optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the vibrational spectra of a related molecule were recorded and compared with theoretical calculations, and the formation of hydrogen bonds was explained using natural bond orbital (NBO) analysis . The molecular structure of another related compound was determined by X-ray crystallography, and the bond lengths and angles were compared with density functional theory (DFT) calculations . These analyses are crucial for understanding the conformational flexibility and stability of the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the presence of amino groups can lead to the formation of Schiff bases when reacted with aldehydes . The reactivity of such compounds towards cycloaddition reactions has also been demonstrated, leading to the formation of isoxazolines and isoxazoles . These reactions are important for the diversification of the chemical structure and the potential discovery of new biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as those determining the HOMO and LUMO energies, can provide insights into the electronic properties of the molecule, which are relevant for its reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) surface map can also be investigated to predict sites of nucleophilic and electrophilic attack .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research indicates that compounds related to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide exhibit notable antimicrobial and anticancer activities. Novel pyrazole derivatives with related structures have been found to possess higher anticancer activity than doxorubicin, a reference drug, and also exhibit good to excellent antimicrobial properties (Hafez et al., 2016). Similarly, 4-aminoantipyrine derivatives related to this compound have shown significant anticancer effects against human tumor breast cancer cell lines (Ghorab et al., 2014).

Antiviral Activities

Compounds structurally similar to this compound have demonstrated potential in antiviral research. For instance, pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives have been evaluated for antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

Enzymatic Activity Enhancement

Certain pyrazolopyrimidinyl keto-esters, which are structurally related, have been shown to increase the reactivity of cellobiase, an enzyme involved in carbohydrate metabolism (Abd et al., 2008).

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N7O2/c1-12-4-6-16(8-13(12)2)32-21-18(11-27-32)23(35)30-24(29-21)33-20(9-14(3)31-33)28-22(34)17-7-5-15(25)10-19(17)26/h4-11H,1-3H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOYCUJSJINQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.